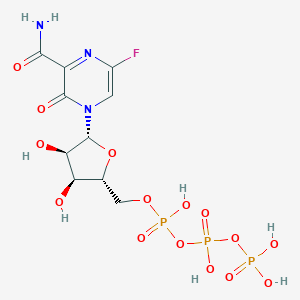

T-705RTP

Descripción

Contextualization of T-705RTP within Broad-Spectrum Antiviral Research

The development of antiviral agents with broad-spectrum activity is a significant area of research, aiming to provide countermeasures against existing and emerging viral threats. This compound's activity against a diverse range of RNA viruses positions its precursor, T-705, as a promising candidate in this field. nih.govasm.orgnih.govguidetopharmacology.orgnih.gov The broad activity is largely attributed to this compound's target: the viral RNA-dependent RNA polymerase (RdRp). nih.govasm.orgnih.govguidetopharmacology.orgnih.gov Since the catalytic domain of RdRp is relatively conserved across various RNA viral families, an inhibitor targeting this enzyme can potentially exert effects against multiple viruses. nih.govnih.govguidetopharmacology.orgnih.gov This contrasts with antivirals that target virus-specific proteins, which may have a narrower spectrum of activity.

Overview of this compound's Role in Inhibiting RNA Viruses

The primary role of this compound in inhibiting RNA viruses is through its interaction with the viral RdRp. nih.govnih.govasm.orgresearchgate.netnih.govnih.govabidipharma.comguidetopharmacology.orgnih.govpnas.orgebi.ac.ukbiomol.comnih.govasm.org As a nucleotide analog, this compound is recognized and utilized by the RdRp during the synthesis of new viral RNA genomes and transcripts. researchgate.netnih.govguidetopharmacology.orgebi.ac.uk This interaction disrupts the normal function of the polymerase, ultimately hindering viral replication. The antiviral activity of T-705, mediated by this compound, has been demonstrated against a wide range of RNA viruses, including those responsible for influenza, Ebola, Lassa fever, and others. nih.govasm.orgnih.govabidipharma.comnih.govakrivisbio.comoatext.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPXXBDUCDZDA-KAFVXXCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740790-94-7 | |

| Record name | Favipiravir riboside triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Intracellular Biotransformation and Activation Pathways of T 705 to T 705rtp

Cellular Phosphorylation Cascade Leading to T-705RTP Formation

The metabolic activation of T-705 begins with an initial phosphoribosylation step, followed by subsequent phosphorylations to reach the triphosphate form. mdpi.comupol.cz

Initial Phosphoribosylation via Hypoxanthine-Guanine Phosphoribosyl Transferase (HGPRT)

The first committed step in the activation of T-705 is the phosphoribosylation of the compound to its ribose-5'-monophosphate form (T-705-RMP). crie.ruactanaturae.rumdpi.comupol.cznih.govnih.govresearchgate.net This reaction is primarily catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT). crie.ruactanaturae.rumdpi.comupol.cznih.govnih.govresearchgate.netacs.orgfigshare.comnih.gov HGPRT is part of the purine (B94841) salvage pathway, and T-705 acts as a substrate for this enzyme, mimicking natural purine nucleobases, particularly guanine (B1146940). crie.ruupol.czupol.czresearchgate.net Studies have demonstrated that the antiviral activity of T-705 is significantly reduced in cells deficient in HGPRT, highlighting the critical role of this enzyme in the initial activation step. researchgate.netnih.gov While T-705 is recognized and modified by HGPRT, enzymatic assays have indicated that T-705 can be a poor substrate for human HGPRT, with reported apparent Michaelis constants (K m(app)) in the millimolar range. researchgate.netnih.gov

Subsequent Kinase-Mediated Phosphorylation Steps to Triphosphate Form

Following the formation of T-705-RMP by HGPRT, two additional phosphorylation steps are required to produce the active this compound. mdpi.comupol.cznih.govwindows.net These subsequent phosphorylations are mediated by cellular kinases. actanaturae.runih.govnottingham.ac.uk While the specific kinases involved in the conversion of T-705-RMP to the diphosphate (B83284) (T-705-RDP) and then to the triphosphate (this compound) have not always been explicitly identified in all contexts, the process relies on the host cell's kinase machinery responsible for phosphorylating nucleoside monophosphates and diphosphates to their triphosphate forms. upol.cznih.gov

Factors Influencing Intracellular this compound Production in Cellular Models

The efficiency of T-705 conversion to this compound within cells can be influenced by several factors, including the availability of natural nucleosides and the specific cell line being studied.

Impact of Natural Nucleoside Availability on this compound Synthesis

The intracellular concentration of natural purine nucleoside triphosphates, particularly GTP and ATP, can influence the synthesis and activity of this compound. This compound acts as a purine analog and competes with natural purine nucleotides for incorporation by viral RdRp. actanaturae.ruupol.cznih.govnih.govplos.orgasm.orgnih.gov High concentrations of natural purine nucleosides, such as adenosine (B11128) or guanosine (B1672433), have been shown to decrease the production of this compound in human cells. pnas.org This suggests a potential competition at the level of the phosphorylation pathway or feedback mechanisms that regulate nucleotide pools. The decreased efficacy of favipiravir (B1662787) in the presence of increased ATP and GTP concentrations further supports the competitive nature of this compound with natural purines. upol.czupol.cz

Cell-Line Specificity in T-705 to this compound Conversion

Research has demonstrated that the efficiency of T-705 metabolism into its active this compound form can vary depending on the cell line used for in vitro studies. mdpi.comusu.edu This cell-line specificity in T-705 to this compound conversion appears to explain the variable antiviral efficacy observed in different cell lines. mdpi.com For instance, studies comparing T-705 metabolism in mammalian cell lines like Vero, HEK293T, MDCK, A549, and HUH-7 have shown differences in the levels of T-705 metabolites detected. mdpi.com Notably, some cell lines, such as certain mosquito cell lines, have been found to be unable to convert T-705 into its active form, correlating with a lack of antiviral activity in these cells. mdpi.comnih.gov This inability can be linked to the absence or deficiency of key enzymes like HGPRT in those specific cell types. mdpi.comnih.gov

Data from studies examining this compound accumulation in different cell lines illustrate this variability. For example, accumulation of T-705 RTP in uninfected MDCK cells increased with extracellular T-705 concentration, reaching near-maximum levels within 9 hours. researchgate.net The catabolism of T-705 RTP also showed differences between cell lines, with a half-life of decay of approximately 5.6 hours in MDCK cells, while studies in A549 cells suggested a more rapid catabolic half-life of around 2 hours. nih.govresearchgate.net

Here is an example of how data on this compound accumulation in a specific cell line might be presented:

| Extracellular T-705 Concentration (µM) | T-705 RTP Accumulation (pmol/10⁶ cells) after 24h (MDCK cells) |

| 1 | 3 |

| 32 | 20 |

| 100 | 80 |

| 320 | 320 |

| 1000 | ~330 |

Note: Data is illustrative and based on findings indicating concentration-dependent accumulation in MDCK cells. researchgate.net

The differences in this compound production and catabolism across various cell lines underscore the importance of selecting appropriate cellular models for studying the antiviral activity and metabolic fate of T-705.

Mechanistic Elucidation of T 705rtp S Antiviral Action

Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

T-705RTP directly inhibits the activity of viral RdRp by interfering with the binding and incorporation of natural nucleoside triphosphates (NTPs) into the growing RNA chain drugbank.comjst.go.jpnih.govvax-before-travel.comnih.govnih.gov. This inhibition is characterized by different kinetic profiles depending on the specific natural nucleotide involved nih.govnih.govresearchgate.netimmune-system-research.com.

Competitive Inhibition with Purine (B94841) Nucleoside Triphosphates (ATP and GTP)

Studies have consistently shown that this compound acts as a competitive inhibitor of viral RdRp with respect to adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) drugbank.comjst.go.jpnih.govvax-before-travel.complos.orgnih.govnih.govresearchgate.netimmune-system-research.comasm.orgebi.ac.uknih.govoatext.comnih.govmednexus.orgunica.itresearchgate.net. This competitive inhibition suggests that this compound is recognized by the viral polymerase as a purine nucleotide analog and competes for the same binding site as ATP and GTP vax-before-travel.comnih.govnih.govresearchgate.netebi.ac.ukmednexus.orgresearchgate.net.

Enzyme kinetic analyses using techniques such as Lineweaver-Burk plots have demonstrated this competitive behavior. For instance, studies on influenza virus RdRp have reported specific inhibition constant (Ki) values for this compound against ATP and GTP.

| Nucleoside Triphosphate | Ki (µM) for this compound Inhibition of Influenza Virus RdRp |

| ATP | 7.72 nih.govimmune-system-research.com |

| GTP | 1.56 nih.govimmune-system-research.com |

Data derived from enzyme kinetic analysis of influenza virus RdRp inhibition by this compound. nih.govimmune-system-research.com

Increasing concentrations of natural GTP or ATP can reduce or prevent the inhibitory effect of this compound on polymerase activity, further supporting the competitive nature of the inhibition plos.orgnih.gov.

Mixed-Type and Noncompetitive Inhibition Profiles with Pyrimidine (B1678525) Nucleoside Triphosphates (CTP and UTP)

In contrast to its interaction with purines, this compound exhibits different inhibition profiles with pyrimidine nucleoside triphosphates, namely cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP) plos.orgnih.govnih.govresearchgate.netimmune-system-research.comglpbio.com. Enzyme kinetic analyses have indicated that this compound inhibits the incorporation of CTP in a mixed-type manner and the incorporation of UTP in a noncompetitive manner nih.govnih.govresearchgate.netimmune-system-research.comglpbio.com.

This suggests that this compound does not compete directly with CTP and UTP for the same binding site in the same way it does with ATP and GTP. The mixed-type inhibition with CTP implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, while the noncompetitive inhibition with UTP suggests that this compound binds to a site distinct from the UTP binding site, affecting the enzyme's catalytic efficiency nih.govnih.govresearchgate.netimmune-system-research.com.

| Nucleoside Triphosphate | Inhibition Type with this compound on Influenza Virus RdRp | Ki (µM) for this compound Inhibition of CTP Incorporation |

| CTP | Mixed-type nih.govnih.govresearchgate.netimmune-system-research.comglpbio.com | 11.3 nih.govimmune-system-research.com |

| UTP | Noncompetitive nih.govnih.govresearchgate.netimmune-system-research.comglpbio.com | Not applicable (noncompetitive inhibition) |

Data derived from enzyme kinetic analysis of influenza virus RdRp inhibition by this compound. nih.govimmune-system-research.com

Adding CTP and UTP at varying concentrations has been shown to have little effect on the inhibition potency of this compound against influenza virus RdRp activity, reinforcing the non-competitive or mixed-type interaction with pyrimidines compared to the competitive interaction with purines plos.orgnih.gov.

Nucleoside Analog Mimicry and Ambiguous Base-Pairing Properties of this compound

This compound functions as a nucleoside analog, mimicking the structure of natural purine and potentially pyrimidine nucleotides mdpi.comvax-before-travel.complos.orgasm.orgnih.govnih.govwikipedia.orgresearchgate.net. This mimicry allows it to be recognized and incorporated by the viral RdRp into the nascent RNA strand actanaturae.rudrugbank.comvax-before-travel.commdpi.complos.orgresearchgate.net. A key characteristic of this compound is its ambiguous base-pairing property mdpi.complos.orgnih.govresearchgate.net.

This compound as a Pseudo-Purine and Analog of Guanosine and Adenosine

This compound is primarily recognized as a pseudo-purine analog, mimicking both guanosine and adenosine nih.govjst.go.jpmdpi.comvax-before-travel.complos.orgnih.govresearchgate.netasm.orgebi.ac.uknih.govmednexus.orgresearchgate.netwikipedia.orgresearchgate.netresearchgate.netguidetopharmacology.orgasm.org. This dual mimicry is supported by competitive inhibition studies showing competition with both ATP and GTP drugbank.comjst.go.jpnih.govvax-before-travel.complos.orgnih.govnih.govresearchgate.netimmune-system-research.comasm.orgebi.ac.uknih.govoatext.comnih.govmednexus.orgunica.itresearchgate.net.

Biochemical assays have demonstrated that viral polymerases can incorporate this compound into the growing RNA chain opposite both cytidine (mimicking guanosine) and uridine (mimicking adenosine) on the template strand plos.orgresearchgate.netresearchgate.net. This ambiguous base-pairing is a crucial aspect of its mechanism mdpi.complos.orgnih.govresearchgate.net. For example, studies with influenza virus polymerase have shown that this compound can be incorporated opposite both C and U in the RNA template plos.orgresearchgate.net.

The ability of this compound to be recognized as both a guanosine and adenosine analog provides a basis for its broad-spectrum antiviral activity against various RNA viruses nih.govjst.go.jpnih.govvax-before-travel.com.

Potential for Recognition as a Cytidine Analog

While primarily recognized as a purine analog, some theoretical studies suggest that this compound may also possess electronic features that allow for recognition as a cytidine analog scirp.orgscirp.org. This is based on the similarity in the shapes of frontier orbitals between this compound and CTP in computational analyses scirp.orgscirp.org.

However, experimental evidence regarding this compound being recognized or incorporated as a cytidine analog by viral RdRps is less consistent compared to its purine mimicry. Some studies have indicated that this compound was not significantly recognized as a cytidine analog by certain viral polymerases in incorporation assays nih.gov. Other research on norovirus polymerase suggested that while a different compound, 2CM-CTP, acted as a cytidine analog, this compound competed mostly with ATP and GTP asm.orgscirp.orgnih.gov.

Despite the theoretical suggestions, the predominant experimental evidence supports this compound's function primarily as a purine analog with ambiguous base-pairing properties towards cytidine and uridine on the template strand mdpi.complos.orgasm.orgnih.govnih.govresearchgate.netresearchgate.net.

Mechanisms of Viral RNA Synthesis Modulation by this compound

The incorporation of this compound into the nascent viral RNA strand by RdRp leads to the modulation of viral RNA synthesis through several proposed mechanisms, including chain termination and lethal mutagenesis actanaturae.rudrugbank.commdpi.comasm.orgnih.gov.

Once incorporated, this compound (in its monophosphate form, T-705 RMP) can affect subsequent nucleotide incorporation plos.orgnih.govnih.govimmune-system-research.comebi.ac.ukresearchgate.net. Studies have shown that while a single incorporation event of T-705 RMP may delay but not immediately block primer extension, two consecutive incorporation events can completely block further RNA synthesis plos.orgnih.gov. This suggests a delayed chain termination mechanism plos.orgnih.govguidetopharmacology.org.

In addition to direct inhibition and delayed chain termination, the ambiguous base-pairing properties of this compound contribute to its ability to induce lethal mutagenesis actanaturae.rumdpi.comasm.orgplos.orgnih.govasm.org. By misincorporating opposite both cytidine and uridine, this compound can lead to an increase in transition mutations (G-to-A and C-to-U) in the viral genome during replication actanaturae.rumdpi.complos.orgasm.org. If the frequency of these mutations exceeds a certain threshold, it can result in the production of non-infectious viral progeny, a phenomenon known as lethal mutagenesis or error catastrophe actanaturae.rumdpi.com.

| Proposed Mechanism | Description |

| Delayed Chain Termination | Incorporation of T-705RMP into the RNA strand inhibits or blocks subsequent nucleotide addition, halting synthesis. plos.orgnih.govguidetopharmacology.org |

| Lethal Mutagenesis | Ambiguous base-pairing leads to increased mutation frequency in the viral genome, producing non-viable viruses. actanaturae.rumdpi.comasm.orgplos.orgnih.govasm.org |

Mechanisms by which this compound modulates viral RNA synthesis.

Incorporation of T-705RMP into Nascent Viral RNA Strands

Following its intracellular conversion to the active triphosphate form, this compound is recognized by the viral RdRp as a substrate. nih.govjst.go.jpmdpi.complos.orgoatext.comactanaturae.rudrugbank.comnih.gov this compound competes with natural purine nucleotides, specifically GTP and ATP, for incorporation into the growing viral RNA chain. researchgate.netmdpi.complos.orgactanaturae.rudrugbank.comasm.orgnih.govasm.orgnih.govasm.org Once incorporated, this compound is present in the RNA strand as its monophosphate form, T-705RMP. plos.orgnih.govnih.gov Studies have shown that this compound is efficiently incorporated into nascent RNA strands by viral polymerases. mdpi.complos.orgnih.gov

Effect of Single T-705RMP Incorporation on Primer Extension

The incorporation of a single molecule of T-705RMP into the nascent RNA strand can influence subsequent primer extension. While a single incorporation may slow down but not completely halt viral RNA elongation, it can inhibit the subsequent incorporation of natural nucleotides. researchgate.netnih.govnih.govasm.org This suggests that even a single incorporated T-705RMP can act as a "leaky" chain terminator, partially impeding the progression of RNA synthesis. researchgate.net

Delayed Chain Termination upon Consecutive T-705RMP Incorporations

A more pronounced inhibitory effect on RNA synthesis is observed with the consecutive incorporation of T-705RMP molecules. Research indicates that two consecutive incorporation events of T-705RMP into the nascent RNA can lead to nonimmediate or delayed chain termination, preventing further primer extension. plos.orgnih.govresearchgate.net This suggests a cumulative inhibitory effect, where multiple incorporated T-705RMP molecules at the 3' end of the nascent RNA can effectively block further elongation by the viral polymerase. researchgate.net While chain termination has been proposed as a mechanism, the probability of successive incorporations may be relatively low, making its dominance as an antiviral effect debated. researchgate.net

Induction of Lethal Mutagenesis and Error Catastrophe in Viral Genomes

Beyond direct polymerase inhibition, a key mechanism of T-705's antiviral action is the induction of lethal mutagenesis, also known as error catastrophe. oatext.commdpi.comoatext.comasm.orgresearchgate.netnih.govelifesciences.orgresearchgate.netnih.govguidetopharmacology.orgresearchgate.netasm.orgplos.org By being incorporated into the viral RNA, T-705RMP increases the frequency of mutations during genome replication. nih.govelifesciences.orgresearchgate.netnih.govasm.org This elevated mutation rate can push the viral population beyond an "error threshold," leading to a loss of genetic information and ultimately viral extinction. actanaturae.runih.gov

Increased G→A and C→T Nucleotide Mutations

Studies have consistently shown that T-705 treatment leads to a significant increase in specific types of nucleotide mutations in the viral genome, predominantly G→A and C→T (or C→U) transitions. oatext.comasm.orgnih.govresearchgate.netnih.govasm.orgplos.orgbiorxiv.orgfrontiersin.org This pattern of mutagenesis is consistent with T-705RMP acting as a purine analog that can ambiguously base pair during RNA synthesis. plos.orgresearchgate.netnih.govresearchgate.netplos.orgfrontiersin.org The increase in G→A mutations is thought to occur during positive-strand RNA synthesis, while C→T mutations are predicted to result from incorporation during negative-strand RNA synthesis. nih.govresearchgate.net

Interactive Data Table: Observed Mutation Frequencies (Example based on general findings)

| Mutation Type | Frequency in Untreated Virus | Frequency in T-705 Treated Virus |

| G→A | Low | Significantly Increased |

| C→T (or C→U) | Low | Significantly Increased |

| Other | Baseline | Varied |

Note: Specific numerical data for mutation frequencies vary depending on the virus and experimental conditions as reported in the literature. The table above illustrates the general trend.

Overwhelming of Viral Repair Machinery

RNA viruses generally have high mutation rates due to their error-prone RNA-dependent RNA polymerases and often lack efficient proofreading mechanisms compared to DNA viruses. actanaturae.runih.gov While some viral polymerases possess a certain level of proofreading or repair activity, the high frequency of errors introduced by the incorporation of T-705RMP can overwhelm these mechanisms. The accumulation of mutations, particularly the characteristic G→A and C→T transitions, can exceed the capacity of the viral machinery to correct them, leading to the propagation of highly mutated, often non-viable, viral genomes. asm.org

Loss of Viral-Specific Infectivity due to Mutagenic Events

The accumulation of lethal mutations induced by T-705 treatment results in a progressive decrease in the specific infectivity of the viral population. nih.govelifesciences.orgresearchgate.netasm.orgplos.org Specific infectivity, measured as the ratio of infectious virus yield to viral RNA copy number, declines because a significant proportion of the newly synthesized viral RNA genomes contain too many errors to produce viable, infectious viral particles. nih.govelifesciences.orgresearchgate.netplos.org This loss of specific infectivity, even in the presence of detectable viral RNA, is a hallmark of lethal mutagenesis and can ultimately lead to the extinction of the viral population. nih.govelifesciences.orgresearchgate.net

Selectivity Profile of this compound towards Viral vs. Host Polymerases

A key aspect of this compound's antiviral profile is its differential inhibitory activity between viral RdRp and host cellular polymerases. This selectivity underpins its ability to disrupt viral replication without significantly impairing essential host cellular functions like DNA and RNA synthesis.

Differential Inhibition of Viral RdRp Compared to Human DNA Polymerases (α, β, γ)

Research has demonstrated a marked difference in the inhibitory potency of this compound against viral RdRp compared to human DNA polymerases α, β, and γ. Studies have shown that this compound effectively inhibits influenza viral RdRp activity with a low half-maximal inhibitory concentration (IC50) of 0.341 µmol/L nih.govjst.go.jpnih.govmedchemexpress.com. In stark contrast, this compound exhibits minimal to no significant inhibition of human DNA polymerases α, β, and γ even at considerably higher concentrations. At concentrations up to 1000 µmol/L (1 mM), this compound did not inhibit human DNA polymerases α, β, or γ nih.govjst.go.jpnih.govmedchemexpress.com. Some studies reported very low levels of inhibition at 1000 µmol/L, showing a 9.1-13.5% inhibitory effect on DNA polymerase β and an 11.7-41.2% inhibitory effect on DNA polymerase γ, with no inhibitory effect observed on DNA polymerase α acipharma.netbiocon.compnas.org. This significant difference in IC50 values highlights the selective targeting of viral RdRp over human DNA polymerases.

An overview of the inhibitory activity is presented in the table below:

| Enzyme | Source | IC50 (µmol/L) | Inhibition at 1000 µmol/L (%) |

| Influenza Viral RdRp | In vitro | 0.341 | Not applicable |

| Human DNA Polymerase α | In vitro | >1000 | 0 |

| Human DNA Polymerase β | In vitro | >1000 | 9.1 - 13.5 |

| Human DNA Polymerase γ | In vitro | >1000 | 11.7 - 41.2 |

*Data compiled from various research findings nih.govjst.go.jpnih.govmedchemexpress.comacipharma.netbiocon.compnas.org.

Differential Inhibition of Viral RdRp Compared to Human DNA-Dependent RNA Polymerase II

Beyond DNA polymerases, the selectivity of this compound also extends to human DNA-dependent RNA polymerase II, a key enzyme involved in the transcription of cellular genes. While this compound potently inhibits viral RdRp, its effect on human RNA polymerase II is considerably less pronounced. The IC50 of this compound for human RNA polymerase II has been reported as 905 µmol/L nih.govjst.go.jpnih.govmedchemexpress.comacipharma.netbiocon.com. This indicates that a significantly higher concentration of this compound is required to inhibit human RNA polymerase II compared to viral RdRp. The selectivity of this compound for influenza virus RdRp is approximately 2650 times greater than for human RNA polymerase II nih.govmedchemexpress.com.

Molecular Basis of T 705rtp Polymerase Interactions

Enzymatic Characterization of T-705RTP-RdRp Interaction Kinetics

The interaction between this compound and viral RdRps has been characterized through various enzymatic assays, providing insights into its inhibitory potency and how it is processed by the polymerase machinery.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Studies have determined the inhibitory activity of this compound against the RdRps of different viruses by measuring IC50 and Ki values. For influenza A virus (IAV) RdRp, this compound has been reported to inhibit enzyme activity with an IC50 of 2.9 ± 0.14 µM in the elongation mode of assay when the GTP concentration was reduced to 1 µM. plos.org Another study reported an IC50 of 0.14 μM and a Ki of 1.52 μM for this compound against influenza virus RNA polymerase, describing it as a selective and GTP-competitive inhibitor. dcchemicals.com

For norovirus (NoV) RdRp, this compound significantly inhibited both primer extension and de novo RNA synthesis. asm.org The IC50 of this compound on human norovirus (HNV) RdRp de novo RNA synthesis was determined to be 9.1 ± 1.1 μM. asm.org When a dinucleotide primer was added, the IC50 increased to 24.7 ± 1.0 μM, suggesting this compound affects the initiation step. asm.org T-705 RTP inhibited human and mouse NoVpol activities with IC50s in the low micromolar range. asm.org

This compound's inhibitory effect on IAV RdRp has been described as competitive with both ATP and GTP, suggesting it is recognized as a purine (B94841) analog. nih.govresearchgate.net This complex competitive behavior is similar to its effects on influenza A virus RNA polymerase. asm.org

| Viral Polymerase Target | Assay Type | Metric | Value | Reference |

| Influenza A Virus RdRp | Elongation | IC50 | 2.9 ± 0.14 µM | plos.org |

| Influenza Virus RNA Polymerase | Not specified | IC50 | 0.14 μM | dcchemicals.com |

| Influenza Virus RNA Polymerase | Not specified | Ki | 1.52 μM | dcchemicals.com |

| Human Norovirus RdRp | De novo synthesis | IC50 | 9.1 ± 1.1 μM | asm.org |

| Human Norovirus RdRp | De novo synthesis | IC50 | 24.7 ± 1.0 μM* | asm.org |

| Mouse Norovirus RdRp | Not specified | IC50 | Low micromolar | asm.org |

| Human Norovirus RdRp | Not specified | IC50 | Low micromolar | asm.org |

*In the presence of a dinucleotide primer.

Analysis of Substrate Efficiency and Discrimination by Viral Polymerases

This compound is recognized as a substrate by viral RdRps, and its efficiency of incorporation and discrimination relative to natural nucleotides are key factors in its mechanism of action. For IAV polymerase (IAVpol), this compound is recognized as an efficient substrate for incorporation into RNA as both a guanosine (B1672433) and an adenosine (B11128) analog. plos.orgnih.govresearchgate.net The discrimination of this compound by IAVpol was approximately 19-fold compared to natural GTP and 30-fold compared to natural ATP. plos.orgnih.govresearchgate.net This relatively low level of discrimination suggests efficient incorporation into the viral RNA. nih.govresearchgate.netresearchgate.net

In norovirus RdRp assays, T-705 RTP competed mostly with ATP and GTP, suggesting it may be ambiguously recognized as a guanosine and adenosine analog, leading to inhibition during primer elongation. asm.org While T-705 RTP was recognized as a substrate by human mitochondrial RNA polymerase, the level of discrimination was lower compared to a novel analog. asm.org

The high substrate efficiency (or low discrimination) of T-705 RTP by IAVpol correlates well with its potent enzyme inhibition. researchgate.net This ambiguous base-pairing and low discrimination provide a mechanistic basis for the mutagenic effect observed with T-705 towards influenza virus. nih.govresearchgate.net

Primer Extension Assays and RNA Strand Elongation Analysis

Primer extension assays have been crucial in understanding how this compound affects the elongation of the nascent RNA strand by viral polymerases. Studies with influenza virus RdRp have shown that a single molecule of this compound can be incorporated into the nascent RNA strand. nih.govresearchgate.net While a single incorporation of T-705RMP (the monophosphate form) into viral RNA may delay but not completely block primer extension, two consecutive incorporation events can prevent further RNA synthesis, leading to nonimmediate chain termination. plos.orgnih.govresearchgate.netasm.org This suggests that while not a classical chain terminator after a single incorporation, sequential incorporation can impede elongation. plos.orgasm.org

In norovirus RdRp primer extension experiments, T-705 RTP significantly inhibited the formation of primer extension products. asm.org Unlike another nucleotide analog, 2CM-CTP, incorporation of T-705 RTP did not cause immediate chain termination of NoVpol. asm.org

These assays demonstrate that this compound is incorporated into the growing RNA chain and can impede or terminate elongation, contributing to its antiviral activity. mdpi.com

Identification of Specific Viral Polymerase Target Subunits and Motifs

This compound exerts its effects by interacting directly with the viral polymerase enzymes. The specific subunits and motifs involved in these interactions have been investigated for different viruses.

Interaction with Influenza A Virus Polymerase Complex (PB1, PB2, PA Subunits)

The influenza A virus RNA-dependent RNA polymerase (IAVpol) is a heterotrimeric complex composed of three subunits: PB1, PB2, and PA. plos.orgnih.govfrontierspartnerships.orgfrontiersin.org The PB1 subunit contains the core RdRp catalytic activity. plos.orgfrontierspartnerships.org this compound is understood to directly interact with the viral RdRp activity residing within the PB1 subunit. nih.govnih.govasm.org While the polymerase complex involves interactions between PA and PB1, and PB1 and PB2, the primary target for the nucleotide analog this compound is the active site on the PB1 subunit where nucleotide incorporation occurs. nih.govfrontierspartnerships.orgfrontiersin.orgplos.org Enzyme kinetic analyses indicating competitive inhibition with natural purine nucleotides further support the interaction of this compound with the nucleotide binding site of the PB1 polymerase domain. nih.govresearchgate.net

Interaction with Chikungunya Virus nsP4 Polymerase

Chikungunya virus (CHIKV) is a positive-sense single-stranded RNA virus whose replication machinery includes four non-structural proteins (nsP1-4). The nsP4 protein functions as the RNA-dependent RNA polymerase responsible for synthesizing the viral RNA genome. kuleuven.bescispace.comusu.edukuleuven.be Studies investigating the antiviral effect of T-705 on CHIKV replication and the selection of resistant variants have identified nsP4 as the target of this compound. kuleuven.bescispace.comresearchgate.net Specifically, mutations conferring resistance to favipiravir (B1662787) have been mapped to the nsP4 protein. researchgate.net The K291R mutation in CHIKV nsP4 has been demonstrated to be responsible for increased resistance to T-705, suggesting this position in the RdRp is a primary interaction site for this compound. kuleuven.beresearchgate.net A 3D model of this compound binding to CHIKV nsP4 highlights the potential interaction site around K291. kuleuven.be

Role of Conserved Active Site Residues in this compound Binding

The interaction of this compound with the viral RdRp involves specific amino acid residues within the enzyme's active site, many of which are highly conserved across different RNA viruses. preprints.orgmdpi.commdpi.com Studies have shown that aspartic acid residues within the RdRp active site are involved in interactions with the triphosphate group of this compound in several viruses, including HMPV, RSV, MuV, and MeV. mdpi.comnih.gov In the case of SARS-CoV-2 RdRp, Asp760 has been identified as a critical residue facilitating the interaction with F-RTP. mdpi.com Additionally, other residues such as Ser679 in SARS-CoV RdRp and Ser678 and Asp680 in MERS-CoV RdRp are involved in F-RTP binding. mdpi.com A conserved lysine (B10760008) residue in the F1 motif of the RdRp has also been shown to be key for the antiviral activity of T-705 against certain positive-sense single-stranded RNA viruses like CHIKV and CVB3, and is likely important for interaction with RdRp in other such viruses. asm.org Cryo-EM structures of SARS-CoV-2 RdRp in complex with favipiravir-RTP have revealed interactions with numerous nsp12 residues, with certain critical residues like Asn691, Lys545, and Ser814 forming hydrogen bonds with favipiravir. nih.govpreprints.org

Computational Modeling and Structural Insights into this compound Binding

Computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, provide valuable insights into the electronic properties, structural conformations, and dynamic interactions of this compound with viral polymerases. rsc.orgscirp.orgacs.org

Density Functional Theory (DFT) Calculations for Electronic States and Frontier Orbitals

DFT calculations have been employed to investigate the electronic structure and properties of favipiravir and its active metabolite, this compound. These calculations help in understanding the distribution of electrons and the characteristics of frontier molecular orbitals (HOMO and LUMO), which are crucial for molecular interactions and chemical reactivity. rsc.orgscirp.orgbiointerfaceresearch.comnih.gov Studies using DFT have shown that this compound and cytidine (B196190) triphosphate (CTP) have similar shapes of frontier orbitals, suggesting that this compound may act as a cytidine analogue in the early stages of ligand-receptor interaction. scirp.orgscirp.org DFT calculations have also been used to study the tautomeric states of favipiravir, indicating the preference for certain forms in solution. chemrxiv.orgchemrxiv.orgconicet.gov.arresearchgate.net

Molecular Dynamics (MD) Simulations of this compound in Polymerase Active Site

Molecular Dynamics simulations are used to study the dynamic behavior of this compound within the active site of viral polymerases over time. acs.orgresearchgate.net These simulations can reveal the stability of the binding complex, conformational changes in the enzyme and ligand, and the nature of interactions. MD simulations have been used to validate the stability of protein-ligand complexes and analyze molecular properties in interaction profiles. researchgate.net They can also provide insights into the conformational behavior of this compound and its interactions with surrounding residues and RNA.

Analysis of Hydrogen Bonding and Base Stacking Destabilization

Hydrogen bonding and base stacking interactions play significant roles in the binding of nucleoside analogs like this compound to the polymerase active site and their incorporation into the growing RNA chain. uni.luacs.org this compound can form hydrogen bonds with residues in the RdRp active site and with the template RNA strand. mdpi.combiorxiv.orgmdpi.com For instance, the triphosphate group of F-RTP interacts with aspartic acid residues. mdpi.comnih.gov In SARS-CoV-2 RdRp, F-RTP has been observed to stack onto the 3' nucleotide of the primer strand and form non-canonical base pairs with the template RNA strand using its amide group. nih.govpreprints.org While this compound can be recognized as an analog of both guanosine and adenosine, its base-pairing with complementary bases (cytidine and uridine) can have large binding free energies. chemrxiv.orgplos.org However, studies also indicate that favilavir (T-705) rarely forms hydrogen bonds with its base pair nucleotide in simulations, and its incorporation can lead to the destabilization of base-pair interactions and the entire RdRp complex. acs.org

Prediction of Preferential Tautomeric and Protonation States in Solution

The chemical behavior and interactions of favipiravir (T-705) and its active form are influenced by their tautomeric and protonation states in solution. Computational studies, including DFT calculations, have been used to predict these states. chemrxiv.orgchemrxiv.orgconicet.gov.arresearchgate.net DFT calculations combined with solvation models indicate that favipiravir prefers the aromatic enol form in solution over the ketone tautomer. chemrxiv.orgchemrxiv.org These calculations also predict the deprotonation constants (pKa) for the conjugate acids, suggesting that favipiravir is a weak base that is not significantly protonated at physiological pH. chemrxiv.orgchemrxiv.org The preferential site for protonation is the ring nitrogen ortho to the alcohol functional group. chemrxiv.orgchemrxiv.org The relative stability of tautomers can be influenced by the solvent environment, with the keto tautomer favored in protic environments like water. conicet.gov.arresearchgate.net

Spectrum of Antiviral Activity and Preclinical Efficacy of T 705rtp in Vitro and Animal Models

Antiviral Efficacy against Orthomyxoviruses

T-705 has shown potent inhibitory activity against influenza viruses, which belong to the Orthomyxoviridae family. Its mechanism of action, targeting the viral RdRp, is distinct from that of existing anti-influenza drugs like neuraminidase inhibitors and M2 ion channel blockers.

T-705 exhibits broad activity against various subtypes of Influenza A virus, including seasonal strains and those with pandemic potential. In vitro studies have consistently shown low effective concentrations against these viruses. For instance, T-705 demonstrated potent inhibitory activity against influenza A viruses with 50% inhibitory concentrations (IC50s) ranging from 0.013 to 0.48 μg/ml in plaque reduction assays using Madin-Darby canine kidney (MDCK) cells. This activity extends to strains resistant to currently licensed antivirals, such as oseltamivir-resistant H5N1 viruses.

| Influenza A Subtype (Example Strains) | In Vitro Efficacy (IC50 or EC50) | Cell Line | Source |

|---|---|---|---|

| Various Influenza A strains | 0.013 to 0.48 μg/ml (IC50) | MDCK | |

| H1N1pdm09 | Active | Not specified | guidetopharmacology.org |

| H5N1 (avian) | Active | Not specified | guidetopharmacology.org |

| H7N9 (avian) | Active | Not specified | guidetopharmacology.org |

| H2N2 | Active | Not specified | |

| H3N2 | Active | Not specified |

In animal models, T-705 has demonstrated significant efficacy in treating lethal Influenza A infections. In mice infected with highly pathogenic H5N1 viruses, T-705 effectively protected animals from death, including those infected with oseltamivir-resistant strains. Studies have shown a dose-dependent increase in survival rates and reduction in viral titers in the lungs and brains of treated mice. For example, oral administration of T-705 at 100 mg/kg/day significantly reduced pulmonary virus yields and mortality in mice infected with influenza virus A/PR/8/34. Higher doses, such as 200 mg/kg/day, provided even greater protection.

Beyond Influenza A, T-705 also exhibits antiviral activity against Influenza B and C viruses in vitro. Plaque reduction assays have shown potent inhibition of these viruses, with IC50 values within a similar range to those observed for Influenza A strains.

| Influenza Virus Type | In Vitro Efficacy (IC50) | Cell Line | Source |

|---|---|---|---|

| Influenza B | 0.013 to 0.48 μg/ml (IC50 range for influenza A, B, and C) | MDCK | |

| Influenza C | 0.013 to 0.48 μg/ml (IC50 range for influenza A, B, and C) | MDCK |

Influenza A Virus (H1N1, H2N2, H3N2, H5N1, H7N9)

Antiviral Efficacy against Arenaviruses

T-705 has demonstrated notable activity against arenaviruses, a family of viruses that includes several pathogens responsible for severe hemorrhagic fevers in humans. guidetopharmacology.org

In vitro studies have shown that T-705 is highly active against a panel of arenaviruses, including Junín (JUNV), Machupo (MACV), Pichindé (PICV), Tacaribe, and Guanarito viruses. In cell-based assays measuring the reduction of cytopathic effect or virus yield, the 50% effective concentrations (EC50s) for T-705 against these arenaviruses generally ranged from 0.7 to 1.2 μg/ml. Against highly pathogenic strains like JUNV (Romero) and MACV, EC90 values in plaque or focus-forming unit reduction assays were reported between 3.3 and 8.4 μg/ml (21–53 μM). guidetopharmacology.org T-705 has also been tested against authentic highly pathogenic arenaviruses in cell culture, showing robust antiviral activity. Studies are also being designed to evaluate T-705 against Lassa virus in cell culture and animal models.

| Arenavirus | In Vitro Efficacy (EC50 or EC90) | Assay Type | Source |

|---|---|---|---|

| Junín virus (Candid #1) | 0.79–0.94 μg/ml (EC50) | CPE reduction | guidetopharmacology.org |

| Junín virus (Romero) | 3.3–8.4 μg/ml (EC90 range for Guanarito, Junín Romero, and Machupo) | Plaque/FFU reduction | guidetopharmacology.org |

| Machupo virus | 3.3–8.4 μg/ml (EC90 range for Guanarito, Junín Romero, and Machupo) | Plaque/FFU reduction | guidetopharmacology.org |

| Pichindé virus | 0.79–0.94 μg/ml (EC50 range for Junín Candid #1, Pichindé, and Tacaribe) | CPE reduction | guidetopharmacology.org |

| Lassa virus | Activity mentioned, studies being designed for in vitro/animal models | Not specified | |

| Tacaribe virus | 0.79–0.94 μg/ml (EC50 range for Junín Candid #1, Pichindé, and Tacaribe) | CPE reduction | guidetopharmacology.org |

| Guanarito virus | 3.3–8.4 μg/ml (EC90 range for Guanarito, Junín Romero, and Machupo) | Plaque/FFU reduction | guidetopharmacology.org |

In animal models, T-705 has shown efficacy against arenavirus infections. It was demonstrated to be efficacious in treating Pichindé virus infection in hamsters, a model for arenaviral hemorrhagic fever. Treatment with T-705 in this model provided significant protection from death and limited viral burden and disease severity, even when treatment was initiated at later stages of infection.

Antiviral Efficacy against Flaviviruses

T-705 has also shown activity against members of the Flaviviridae family, which includes important human pathogens like Yellow Fever virus and West Nile virus. guidetopharmacology.org

In vitro studies have indicated that T-705 can inhibit the replication of Yellow Fever virus (YFV) and West Nile virus (WNV). guidetopharmacology.org Cell culture experiments have shown dose-dependent inhibition of WNV production by T-705.

| Flavivirus | In Vitro Efficacy (EC50) | Cell Line | Source |

|---|---|---|---|

| West Nile virus | Inhibited virus production in a dose-dependent manner | Cell culture | |

| Yellow Fever virus | Activity mentioned | Not specified | guidetopharmacology.org |

Antiviral Efficacy against Bunyaviruses and Phleboviruses

T-705 has demonstrated significant antiviral activity against a range of viruses within the Bunyaviridae family, including phleboviruses, hantaviruses, and other bunyaviruses. nih.govmdpi.comnih.govasm.orgcabidigitallibrary.orgabidipharma.complos.org Studies conducted in cell culture systems and animal models have provided evidence of its efficacy against these pathogens. nih.govmdpi.comnih.govasm.orgcabidigitallibrary.orgabidipharma.complos.org

Rift Valley Fever, Sandfly Fever, and Punta Toro Viruses

T-705 exhibits high activity against Rift Valley Fever virus (RVFV), sandfly fever virus, and Punta Toro virus (PTV). nih.govmdpi.comnih.govcabidigitallibrary.org In vitro studies have shown T-705 to be highly active against these viruses, often with robust therapeutic indices. nih.gov For instance, in cell culture, T-705 demonstrated inhibitory activity against the virulent ZH501 strain of RVFV with an EC50 of 31 µM ± 18, comparable to or superior to ribavirin (B1680618). nih.gov

Preclinical studies in animal models have further supported the efficacy of T-705 against these phleboviruses. In mouse and hamster models of lethal PTV infection, T-705 provided robust protection when administered both prior to and after virus inoculation. nih.govmdpi.comnih.govplos.org Similarly, in highly lethal rat models of Rift Valley Fever, T-705 showed remarkable efficacy, protecting a high percentage of animals from mortality and reducing viral loads, even when treatment was initiated after infection. mdpi.comnih.govplos.orgnih.gov

Table 1: In Vitro Antiviral Activity of T-705 Against Select Bunyaviruses and Phleboviruses

| Virus | Cell Line | EC50 (µM) | Citation |

| Rift Valley Fever | Vero | 31 ± 18 | nih.gov |

| Punta Toro Virus | - | 32-191 | nih.gov |

| Sandfly Fever Virus | - | 32-191 | nih.gov |

| La Crosse Virus | - | 32-191 | nih.gov |

Note: EC50 values may vary depending on the specific virus strain and cell line used.

Antiviral Efficacy against Filoviruses

T-705 has demonstrated antiviral activity against members of the Filoviridae family, which includes severe pathogens like Ebola virus and Marburg virus. ebi.ac.uknih.govoatext.comebi.ac.uk

Ebola Virus

Studies have shown T-705 to be active against Ebola virus (EBOV) in both cell culture and animal models. nih.govoup.comresearchgate.net In vitro studies have estimated the EC50 of favipiravir (B1662787) for EBOV strains (EBOV-m and EBOV-k) to be in the range of 10.5 to 63 μg/ml (67 μM - 402 μM). europa.eu Preclinical evaluation in immune-deficient mouse models of aerosol EBOV infection demonstrated that T-705 treatment provided complete protection (100% survival). nih.govresearchgate.net This research highlights the potential of T-705 as a therapeutic agent for filovirus infections. ebi.ac.uknih.govresearchgate.net

Antiviral Efficacy against Enteroviruses

T-705 has been shown to block the replication of various RNA viruses, including those belonging to the Enterovirus genus. researchgate.netnih.govcabidigitallibrary.org

Polioviruses and Rhinoviruses

T-705 exhibits inhibitory effects against polioviruses and rhinoviruses in cell culture. researchgate.netnih.govnih.govcabidigitallibrary.orgabidipharma.compnas.org In Vero cells, T-705 selectively inhibited poliovirus replication with an EC50 of 4.8 μg/ml (31 μM). abidipharma.com Against rhinoviruses, T-705 inhibited replication in HeLa cells with an EC50 of 29 μg/ml (186 μM). nih.govabidipharma.compnas.org These findings indicate the in vitro antiviral activity of T-705 against common enteroviruses.

Antiviral Efficacy against Alphaviruses

Favipiravir has shown activity against a range of RNA viruses, including those in the Alphavirus genus. researchgate.netnih.govmdpi.comcabidigitallibrary.org For example, Western equine encephalitis virus replication is inhibited by T-705. researchgate.netnih.govcabidigitallibrary.orgabidipharma.com While T-705's efficacy can be cell-line dependent, studies have shown its activity against Chikungunya virus in mammalian cells and mouse models, although it lacked activity in mosquito cells due to insufficient metabolic activation. mdpi.com

Table 2: In Vitro Antiviral Activity of T-705 Against Select Filoviruses and Enteroviruses

| Virus | Cell Line | EC50 (µM) | Citation |

| Ebola Virus | - | 67-402 | europa.eu |

| Poliovirus | Vero | 31 | abidipharma.com |

| Rhinovirus | HeLa | 186 | nih.govabidipharma.com |

Western Equine Encephalitis Virus and Chikungunya Virus

T-705 has demonstrated antiviral activity against Western Equine Encephalitis Virus (WEEV) and Chikungunya Virus (CHIKV), both belonging to the alphavirus family. In vitro studies in Vero cells showed that T-705 was active against WEEV with a 90% effective concentration (EC90) of 49 μg/ml, exhibiting a selective index (SI) greater than 20. nih.govbiotech-asia.orgnih.gov

In a mouse model of WEE, oral administration of T-705 at 400 mg/kg/d twice a day for 7 days resulted in a significant improvement in survival rates and mean day to death compared to placebo-treated mice. nih.govbiotech-asia.orgnih.gov Despite the improved clinical outcomes, the virus titer in the brain was not significantly reduced, although a 1-log reduction in average brain titer was observed in treated animals on day 4 post-infection. nih.govnih.gov Signs of neurological disease were milder in treated animals but not completely eliminated. nih.govnih.gov

Studies have also shown that T-705 inhibits CHIKV replication in mammalian cell cultures and in mouse models. nih.govmdpi.comnih.govnih.govfrontiersin.orgmdpi.commdpi.comird.fr In a lethal infection model using AG129 mice, T-705 treatment protected the animals from severe neurological disease and significantly reduced the mortality rate. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com In a non-lethal C57BL/6J mouse model, administration of T-705 during the acute phase of infection effectively reduced viral replication in the joints and prevented systemic viral spread. mdpi.commdpi.commdpi.comird.fr

Resistance to T-705 in CHIKV has been observed in vitro and is associated with a specific K291R mutation in the highly conserved F1 motif of the viral RNA-dependent RNA polymerase (nsP4). nih.govfrontiersin.orgmdpi.com This lysine (B10760008) residue is considered crucial for the anti-CHIKV activity of T-705 and contributes to its broad-spectrum antiviral effect. nih.govmdpi.com

Antiviral Efficacy against Paramyxoviruses

Respiratory Syncytial Virus

T-705 has demonstrated antiviral activity against Respiratory Syncytial Virus (RSV), a paramyxovirus. abidipharma.comresearchgate.net In vitro studies have shown that T-705 can inhibit RSV replication. abidipharma.com An inhibitory concentration 50% (IC50) of 261 µM has been reported for T-705 against RSV in mouse neuroblastoma N2a cells. oup.com

Antiviral Efficacy against Noroviruses

Human and Murine Norovirus Replication

T-705 has been shown to inhibit the replication of both murine norovirus (MNV) and human norovirus (HuNoV). In vitro studies demonstrated that T-705 inhibits MNV replication. nih.govnih.gov Biochemical evaluations of the interaction between T-705RTP and norovirus RNA-dependent RNA polymerase (NoVpol) from both human and murine strains revealed inhibitory activity with IC50 values in the low micromolar range. nih.govasm.orgresearchgate.netresearchgate.net Specifically, T-705 RTP was found to compete with both ATP and GTP substrates during the initiation and elongation phases of RNA synthesis by NoVpol. asm.orgresearchgate.net

Studies in a mouse model of persistent norovirus infection have provided evidence of T-705 efficacy in vivo. elifesciences.orgnih.gov Treatment with T-705 led to significant reductions in viral load and viral RNA levels. elifesciences.org Notably, T-705 treatment was associated with the clearance of infectious virus in the feces of a significant proportion of treated animals, a result confirmed by blind passaging of samples in cell culture, indicating viral extinction in some cases. elifesciences.org These studies suggested that T-705 is more efficient than ribavirin in controlling norovirus replication in vivo, consistent with in vitro findings. elifesciences.orgnih.gov Furthermore, Favipiravir has been shown to inhibit HuNoV replication in a zebrafish larval model. nih.gov

Efficacy in Animal Models (Mechanistic Studies)

Murine Lethal Infection Models

Studies utilizing murine lethal infection models have provided crucial insights into the in vivo efficacy and potential mechanisms of action of this compound (via administration of the prodrug T-705). As highlighted in previous sections, T-705 has demonstrated protective effects in lethal mouse models for various RNA viruses, including WEEV, CHIKV, Ebola virus, Rift Valley Fever virus, and Rabies virus. nih.govmdpi.comnih.govnih.govmdpi.comoup.complos.orgplos.orgresearchgate.netnih.govbiotech-asia.orgnih.govmdpi.commdpi.comird.frresearchgate.net

The efficacy observed in these models, characterized by improved survival rates, reduced morbidity, and decreased viral loads in target organs, supports the mechanism by which this compound inhibits viral RNA synthesis via the viral RdRp. nih.govelifesciences.orgoup.complos.orgplos.orgnih.govnih.govmdpi.commdpi.com

Mechanistic studies in a mouse model of persistent norovirus infection specifically investigated the impact of T-705 on viral mutagenesis. elifesciences.org These studies revealed that the antiviral activity of T-705 in vivo was associated with a significant increase in viral mutation frequencies. elifesciences.org Viral RNA isolated from treated animals showed decreased specific infectivity, and infectious virus from feces exhibited decreased fitness in tissue culture. elifesciences.org These findings strongly support the hypothesis that this compound exerts its antiviral effect, at least in part, through the induction of lethal mutagenesis, pushing the virus beyond its error threshold for viable replication. elifesciences.org

While the primary mechanism is believed to be RdRp inhibition and potential lethal mutagenesis, studies in lethal mouse models underscore the ability of T-705 (and thus the intracellularly formed this compound) to effectively suppress viral replication in a living system, leading to improved disease outcomes. The correlation between reduced viral load, increased mutation frequency, and enhanced survival in these models provides strong evidence for the therapeutic potential of targeting the viral polymerase with nucleotide analogues like this compound.

Hamster Models for Viral Hemorrhagic Fever

Studies utilizing hamster models, particularly with Pichinde virus (PICV), an arenavirus, have evaluated the efficacy of favipiravir against viral hemorrhagic fever. Favipiravir has shown significant activity in these models. nih.govplos.orgresearchgate.netplos.org In a study involving PICV-infected hamsters, treatment initiated after the onset of illness, coinciding with peak viral loads and tissue damage, offered significant protection. plos.orgresearchgate.net

Treatment with favipiravir initiated on day 5 post-infection in PICV-infected hamsters significantly reduced both systemic and liver tissue viral loads compared to a placebo group. plos.org Specifically, reductions exceeding 5.5 log10 in systemic viral load and 3 log10 in liver tissue viral load were observed. plos.org This treatment also significantly prevented liver damage, as indicated by serum ALT activity levels. plos.org

However, pharmacokinetic studies in PICV-infected hamsters revealed that acute arenavirus infection is associated with reduced plasma favipiravir concentrations and altered absorption and elimination kinetics. nih.gov Higher amounts of the M1 primary metabolite, which is inactive, were also observed in infected animals, suggesting a potential shift in metabolism during infection. nih.gov Analysis indicated a correlation between reduced plasma favipiravir concentration and increased disease burden (weight loss and viral load). nih.gov

Rabies Virus Studies in Mouse Neuroblastoma Cells and Mouse Models

Favipiravir has demonstrated antiviral activity against Rabies virus (RABV) in both in vitro and in vivo models. biotech-asia.orgnih.govresearchgate.net In mouse neuroblastoma (Neuro-2a) cells, T-705 (favipiravir) significantly suppressed RABV multiplication, resulting in a 3–4 log10 reduction in viral growth. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 32.4 µM for the street strain and 44.3 µM for the fixed strain of RABV in Neuro-2a cells. nih.gov T-705 activity was lower in NA cells, an 8-azaguanine-resistant derivative of N2a cells deficient in HPRT activity, an enzyme required for converting T-705 to this compound, highlighting the importance of intracellular conversion for its activity. nih.gov

In mouse models of RABV infection, postexposure administration of favipiravir has shown efficacy. biotech-asia.orgnih.govresearchgate.netcolab.ws Oral administration of favipiravir at 300 mg/kg/day for 7 days, initiated 1 hour after inoculation, significantly improved morbidity and mortality among RABV-infected mice. biotech-asia.orgnih.gov This treatment also significantly reduced the rate of virus positivity in the brain. nih.gov While a dose of 300 mg/kg/day provided protection when administered shortly after infection, higher doses (600 or 900 mg/kg/day) were reported to suppress viral replication in the central nervous system even when administration was delayed until 2 days post-inoculation. researchgate.net Studies have also explored favipiravir as a potential alternative to rabies immunoglobulin in postexposure prophylaxis, showing complete protection against rabies-related death in mice even after the virus had propagated to the central nervous system. colab.ws

Synergistic Antiviral Effects of this compound Combinations

The antiviral activity of this compound, mediated by favipiravir, can be enhanced when combined with other antiviral agents, particularly those with different mechanisms of action. researchgate.netgbcbiotech.commdpi.comscienceopen.com Combination therapy offers potential advantages, including delaying the development of resistance and enhancing the activity of individual antivirals. gbcbiotech.com

Co-treatment with Neuraminidase Inhibitors (Oseltamivir, Piramivir)

Studies have investigated the synergistic antiviral effects of combining favipiravir with neuraminidase inhibitors such as oseltamivir (B103847) and peramivir (B1663781), primarily against influenza viruses. nih.govactanaturae.ruabidipharma.comgbcbiotech.complos.orgnih.gov Favipiravir inhibits the viral RNA polymerase, while neuraminidase inhibitors target the release of new virions from infected cells. nih.govnih.govwikipedia.org This difference in mechanism contributes to the observed synergy. actanaturae.ruresearchgate.netscienceopen.com

Combination therapy with favipiravir and oseltamivir has demonstrated synergistic effects against influenza A virus infections in mice. nih.govabidipharma.comnih.gov For instance, combining doses of each drug that were ineffective as monotherapies significantly improved survival and body weights in mice infected with influenza A/Duck/MN/1525/81 (H5N1). abidipharma.comnih.gov Synergistic improvements in survival were also achieved with combinations of favipiravir and oseltamivir against other influenza strains like A/NWS/33 (H1N1) and A/Victoria/3/75 (H3N2) in mice. abidipharma.comnih.gov Three-dimensional analysis of drug interactions has indicated strong synergy between favipiravir and oseltamivir against oseltamivir-sensitive influenza viruses in vitro. gbcbiotech.comnih.gov

Similarly, synergistic effects have been observed with the combination of favipiravir and peramivir against influenza virus infections in mice, including against oseltamivir-resistant strains. actanaturae.rugbcbiotech.complos.org Combination therapy with peramivir and favipiravir saved more mice from lethal viral challenge and resulted in increased antiviral efficacy in the lungs compared to monotherapy. plos.org Chemical synergism consistent with survival outcomes was observed, suggesting favipiravir's potential role in combination therapy for resistant strains. plos.org In vitro studies also support synergistic interactions between favipiravir and peramivir against influenza viruses. gbcbiotech.commdpi.com

The synergistic effects observed with these combinations underline the potential value of combining this compound (via favipiravir administration) with neuraminidase inhibitors to enhance therapeutic outcomes for influenza and potentially other viral infections where these mechanisms of action are complementary. abidipharma.comgbcbiotech.complos.org

Mechanisms of Resistance to T 705rtp

Selection of Resistance-Associated Mutations in Viral Polymerases

Resistance to T-705RTP can arise through the selection of specific amino acid substitutions in the viral polymerase complex. These mutations can reduce the susceptibility of the virus to the antiviral effects of this compound.

Specific Amino Acid Substitutions in RdRp (e.g., V43I in PB1, K291R in Motif F1, A239G)

Several specific amino acid substitutions in the viral RdRp have been associated with altered susceptibility to this compound, although the level of resistance conferred by single mutations is often low.

V43I in PB1: The V43I mutation in the PB1 subunit of influenza virus RdRp has been identified in some studies, conferring a weak (approximately 2-fold) resistance to ribavirin (B1680618), another nucleoside analog. nih.gov While not directly linked to high-level T-705 resistance in all studies, alterations in this region of PB1 can potentially influence nucleotide incorporation.

K291R in Motif F1: The K291R mutation in motif F1 of the RNA-dependent RNA polymerase of Chikungunya virus (CHIKV) has been consistently reported to be responsible for low-level resistance to T-705. nih.govmdpi.comresearchgate.netasm.orgmdpi.comurosario.edu.cokuleuven.beresearchgate.net This lysine (B10760008) residue is highly conserved across the RdRps of many positive-sense single-stranded RNA viruses, suggesting its importance in polymerase function and interaction with this compound. researchgate.netasm.orgmdpi.comnih.gov

A239G: The A239G mutation in the RdRp has been observed in studies involving coxsackievirus B3 (CVB3). nih.govmdpi.comresearchgate.netasm.orgnih.gov While a single K159R mutation (corresponding to K291R in CHIKV) in CVB3 RdRp resulted in a nonviable virus, the acquisition of the compensatory A239G mutation restored replication competence. nih.govmdpi.comnih.gov Interestingly, the A239G single mutant and the K159R A239G double mutant in CVB3 showed increased susceptibility to T-705 in some contexts, while also being associated with lower polymerase fidelity. researchgate.netnih.gov

Other mutations have also been explored. For instance, the K229R mutation in the PB1 subunit of influenza A virus has been shown to confer reduced susceptibility to T-705. actanaturae.rufrontiersin.org This mutation can reduce the activity of RdRp, and compensatory mutations like P653L in the PA subunit can restore polymerase activity and normalize replication kinetics without reducing resistance. actanaturae.rufrontiersin.org

Genetic Barrier to Resistance and Implications for Viral Fitness

The genetic barrier to resistance refers to the number and type of mutations required for a virus to develop reduced susceptibility to an antiviral drug. A high genetic barrier implies that multiple, specific mutations are needed, making the development of resistance less likely. T-705 is generally considered to have a high genetic barrier to resistance. nih.govnih.govactanaturae.ru

Mutations that confer resistance to this compound often come with a fitness cost to the virus, meaning the resistant variants replicate less efficiently than the wild-type virus in the absence of the drug. rki.deactanaturae.rubiorxiv.org For example, the K229R mutation in influenza virus PB1, which confers resistance, significantly reduces RdRp activity and the efficiency of virus reproduction. actanaturae.ru Compensatory mutations can arise to mitigate this fitness cost, but the requirement for multiple mutations (resistance-conferring and compensatory) contributes to the high genetic barrier. actanaturae.rubiorxiv.org The reduced viral fitness associated with resistance mutations makes it less likely for resistant strains to emerge and spread in a population, particularly in the absence of drug pressure. rki.debiorxiv.org

Role of RdRp Fidelity in Susceptibility to this compound

The fidelity of the viral RdRp, or its accuracy in replicating the viral genome, plays a role in the susceptibility of the virus to this compound. This compound is believed to exert its antiviral effect, in part, by inducing lethal mutagenesis, where the incorporation of the nucleotide analog leads to an accumulation of errors in the viral genome, exceeding a threshold compatible with viability. actanaturae.rurki.deplos.orgnih.govplos.orgnih.govasm.orgmdpi.com

Viruses with lower fidelity polymerases may be more susceptible to the mutagenic effects of this compound, as they are already prone to incorporating errors. nih.gov Conversely, mutations that increase the fidelity of the RdRp can potentially lead to reduced susceptibility to this compound by more accurately distinguishing between natural nucleotides and the analog, thus reducing the rate of this compound incorporation. nih.govnih.govactanaturae.ru Studies have shown that low-fidelity RdRp variants can be more sensitive to T-705, while high-fidelity variants can be less sensitive. nih.gov

Absence or Delay in Resistance Development in Serial Passage Studies

Numerous in vitro studies involving serial passage of viruses in the presence of T-705 have demonstrated a notable absence or significant delay in the development of resistance. nih.govabidipharma.comnih.govmdpi.comactanaturae.ruresearchgate.net In some studies, no resistant virus developed even after 30 passages. nih.govnih.gov This observation supports the concept of a high genetic barrier to resistance and suggests that the selective pressure exerted by T-705 may lead to viral extinction through lethal mutagenesis rather than the selection of viable resistant mutants. abidipharma.comnih.govnih.gov While some studies have identified resistance-associated mutations under specific experimental conditions, the consistent finding across various viruses and study designs is the difficulty in selecting for high-level, stable resistance to T-705 in vitro. nih.govmdpi.comactanaturae.ruresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Favipiravir (B1662787) (T-705) | 492405 |

| Favipiravir riboside triphosphate (this compound) | 5271809 |

| Ribavirin | 37542 |

Data tables for specific mutation data:

| Mutation | Viral Protein/Motif | Virus | Fold Change in Sensitivity to T-705 | Impact on Viral Fitness | Source |

| V43I | PB1 | Influenza Virus | ~2-fold reduced sensitivity (Ribavirin) | Not specified | nih.gov |

| K291R | nsP4 (Motif F1) | CHIKV | Low-level resistance | Not specified | researchgate.netasm.orgmdpi.comurosario.edu.cokuleuven.be |

| K229R | PB1 | Influenza Virus | Reduced susceptibility | Significantly reduced | actanaturae.rufrontiersin.org |

| K229R + P653L | PB1 + PA | Influenza Virus | Reduced susceptibility | Restored (compensatory) | actanaturae.rufrontiersin.org |

| A239G | RdRp | CVB3 | 2-fold increased sensitivity | Low fidelity | researchgate.netnih.gov |

| K159R (CVB3 equiv. of K291R) | 3Dpol (Motif F1) | CVB3 | Nonviable (single mutant) | Nonviable | nih.govmdpi.comnih.gov |

| K159R + A239G | 3Dpol + RdRp | CVB3 | 3.4-fold increased sensitivity | Attenuated in vivo | researchgate.netnih.gov |

| K159M + A239G | 3Dpol + RdRp | CVB3 | 2-fold increased sensitivity | Comparable to WT in vitro, reverted to WT in vivo | researchgate.netnih.gov |

Comparative Analysis of T 705rtp with Other Nucleoside Analogs

Distinctions from Ribavirin (B1680618) (RBV-TP) in Mechanism of Action and Cellular Effects

T-705RTP and RBV-TP, despite some structural similarities as purine (B94841) pseudobases, exhibit profound differences in their primary mechanisms of antiviral and cellular effects, particularly concerning cellular enzyme inhibition and interaction with viral polymerases. nih.govelifesciences.org

Differences in Inhibition of Cellular IMP Dehydrogenase

A significant distinction lies in their effects on cellular inosine (B1671953) monophosphate dehydrogenase (IMPDH). Ribavirin monophosphate (Ribavirin MP), a metabolite of ribavirin, is a potent inhibitor of cellular IMPDH. wikipedia.orgribocentre.orgwikipedia.orgasm.org This inhibition leads to a depletion of intracellular GTP pools, which contributes to ribavirin's antiviral activity and can affect cellular processes. nih.govelifesciences.orgribocentre.org In contrast, T-705 ribofuranosyl-5′-monophosphate (T-705RMP), the monophosphate form of T-705, is a significantly weaker inhibitor of cellular IMPDH. ribocentre.orgwikipedia.orgasm.orgmedchemexpress.combiorxiv.org Studies have shown that the inhibition of cellular IMPDH by T-705RMP is approximately 150-fold weaker than that by ribavirin monophosphate. ribocentre.orgwikipedia.orgasm.orgbiorxiv.org This difference suggests that IMPDH inhibition is not a major target enzyme for favipiravir's antiviral effect, contributing to its lower level of cytotoxicity compared to ribavirin. ribocentre.orgmedchemexpress.combiorxiv.org

| Compound | Target Enzyme | Effect on Enzyme Activity | Relative Inhibition Potency (vs. Ribavirin MP) |

| Ribavirin MP | Cellular IMP Dehydrogenase | Potent Inhibition | 1x |

| T-705RMP | Cellular IMP Dehydrogenase | Weak Inhibition | ~1/150x |

Contrasting Effects on Cellular DNA Synthesis

Another key difference lies in their impact on host cellular DNA synthesis. This compound has been shown to have little to no significant inhibitory effect on cellular DNA synthesis. ribocentre.orgbiorxiv.orgmetabolomicsworkbench.orgnih.gov Studies evaluating the inhibition rates of this compound against human DNA polymerase α and β have shown appreciably lower inhibition compared to Ribavirin TP. metabolomicsworkbench.orgnih.gov For instance, at a concentration of 1 mM, this compound showed inhibition rates ranging from -9.12% to 13.5% against human DNA polymerase α and β, whereas Ribavirin TP showed inhibition rates of 50.8% to 65.0% at the same concentration. metabolomicsworkbench.orgnih.gov Similarly, this compound demonstrated significantly higher selectivity for influenza virus RdRP compared to human DNA polymerase α, β, or γ, with 50% inhibition not observed even at 1000 μM for the human enzymes, while inhibiting influenza RdRP at much lower concentrations (IC50 of 0.341 μM). medchemexpress.com Inhibition of human RNA polymerase II by favipiravir (B1662787) was also considerably weaker (IC50 of 905 μM). medchemexpress.com In contrast, ribavirin has been shown to inhibit both cellular DNA and RNA synthesis in a dose-dependent manner. ribocentre.org This selective action of this compound on viral polymerases over host cellular DNA and RNA polymerases is considered a factor in its lower toxicity profile compared to ribavirin. ribocentre.org

| Compound | Target Polymerase | Inhibition at 1 mM (Human DNA Pol α and β) | IC50 (Human RNA Pol II) | IC50 (Influenza RdRP) | Selectivity for Influenza RdRP (vs. Human RNA Pol II) |

| This compound | Human DNA Pol α, β | -9.12% to 13.5% | >1000 μM (IC50 not reached) medchemexpress.com or 905 μM | 0.341 μM medchemexpress.com | ~2650-fold medchemexpress.com |

| Ribavirin TP | Human DNA Pol α, β | 50.8% to 65.0% | Not specified in sources | Slight inhibition at high concentrations wikipedia.org | Not specified in sources |

| Ribavirin | Cellular DNA/RNA synthesis | Dose-dependent inhibition ribocentre.org | Dose-dependent inhibition ribocentre.org | - | - |

Comparative Analysis of Mutagenic Effects and Chain Termination Properties

Both T-705 and ribavirin have been associated with mutagenic effects on viruses, but their mechanisms differ. nih.govelifesciences.orgwikipedia.org Ribavirin's mutagenic effect is thought to be related to the reduced cellular GTP pool due to IMPDH inhibition, leading to misincorporation during viral RNA synthesis. nih.govwikipedia.org While Ribavirin TP can be incorporated into viral RNA, it does not necessarily cause immediate chain termination. Instead, its incorporation can lead to the accumulation of random point mutations. nih.govelifesciences.org

This compound, on the other hand, is recognized as a substrate by viral polymerases and incorporated into the nascent viral RNA chain. wikipedia.orgmedchemexpress.com While single incorporation of T-705RMP may delay but not completely block primer extension, two consecutive incorporation events of T-705RMP into RNA have been shown to completely block subsequent RNA synthesis, indicating a chain termination property. T-705 is considered to induce lethal mutagenesis by increasing the frequency of mutations in the viral genome, with this effect reported to be approximately 2-fold higher than that of ribavirin. nih.govelifesciences.org The proposed mechanisms for favipiravir's action include non-obligate chain termination, slowed RNA synthesis, and mutagenesis of the viral genome.

| Compound | Primary Antiviral Mechanism | Effect on Viral RNA Synthesis | Mutagenic Effect | Chain Termination Property |

| This compound | Viral RdRP inhibition, Mutagenesis | Inhibition, slowed synthesis | Yes (higher than RBV) nih.govelifesciences.org | Non-obligate, after consecutive incorporation |

| Ribavirin TP | IMPDH inhibition (GTP depletion), RdRP inhibition (less potent), Misincorporation | Inhibition | Yes | No immediate chain termination |

Comparison with Other Nucleoside Analogs (e.g., 2′-C-methyl-cytidine triphosphate, 3'-deoxy GTP)

Comparing this compound with other nucleoside analogs like 2′-C-methyl-cytidine triphosphate (2CM-CTP) and 3'-deoxy GTP highlights differences in substrate recognition by viral polymerases and their efficacy in causing chain termination.

Differential Substrate Recognition by Viral Polymerases

This compound exhibits ambiguous base-pairing properties, being recognized by viral polymerases, such as the influenza A virus polymerase (IAVpol), as both a guanosine (B1672433) and an adenosine (B11128) analog. wikipedia.orgribocentre.orgmedchemexpress.combiorxiv.org This ambiguous recognition allows its incorporation opposite either cytosine or uracil (B121893) in the template RNA, contributing to its mutagenic potential. wikipedia.org Compared to natural GTP and ATP, the discrimination by IAVpol against this compound was relatively low, approximately 19-fold for GTP and 30-fold for ATP, indicating efficient recognition as a substrate.